2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid
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Overview
Description
2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrF4O2 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective substituents onto the benzoic acid ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzoic acids
- Biaryl compounds
- Various fluorinated and brominated derivatives
Scientific Research Applications
2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid finds applications in multiple scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 2-Bromo-6-(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Comparison: 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it suitable for specific synthetic and industrial applications .
Properties
IUPAC Name |
2-bromo-4-fluoro-6-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-2-3(10)1-4(8(11,12)13)6(5)7(14)15/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBCHORANYZASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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